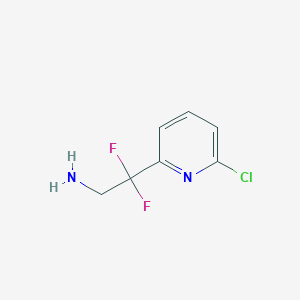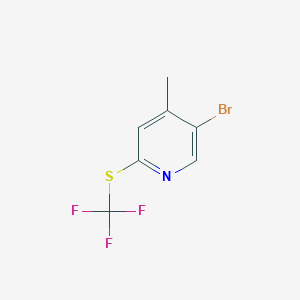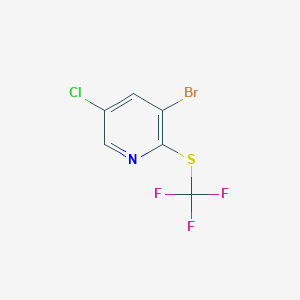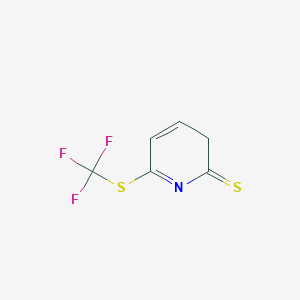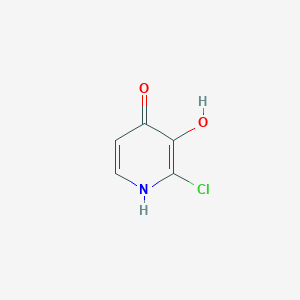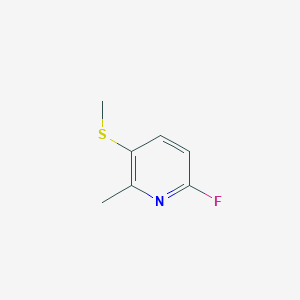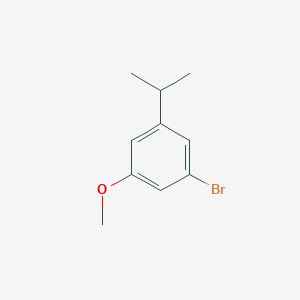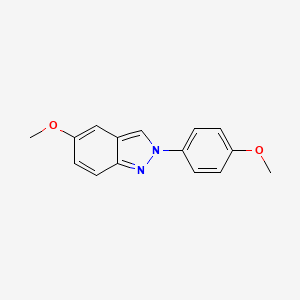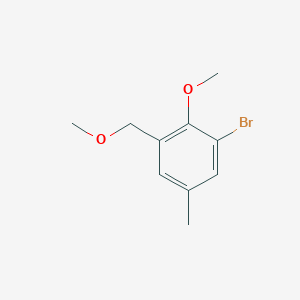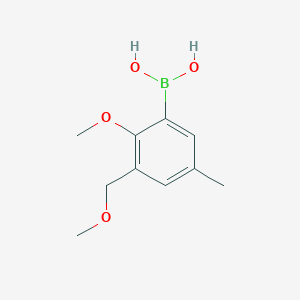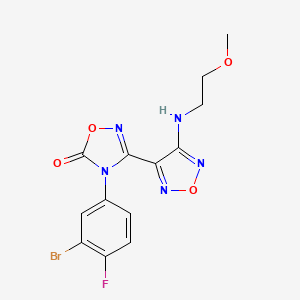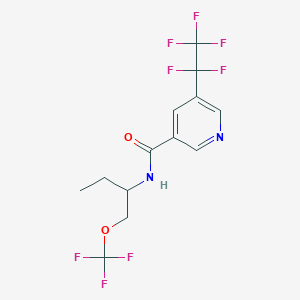
5-Pentafluoroethyl-N-(1-trifluoromethoxymethylpropyl)-nicotinamide
Vue d'ensemble
Description
5-Pentafluoroethyl-N-(1-trifluoromethoxymethylpropyl)-nicotinamide, commonly referred to as PTMN, is a chemical compound that has been gaining attention in the field of scientific research due to its potential therapeutic applications. PTMN is a derivative of nicotinamide, a type of vitamin B3, and has been shown to exhibit unique biochemical and physiological effects. In
Applications De Recherche Scientifique
PTMN has shown potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory properties and has been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis. PTMN has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, PTMN has been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth.
Mécanisme D'action
The exact mechanism of action of PTMN is not fully understood. However, it has been shown to interact with various molecular targets such as the NLRP3 inflammasome and the AMP-activated protein kinase (AMPK) pathway. PTMN has also been shown to inhibit the production of pro-inflammatory cytokines and modulate the immune response.
Biochemical and Physiological Effects:
PTMN has been shown to exhibit unique biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes and decrease oxidative stress. PTMN has also been shown to improve glucose metabolism and insulin sensitivity. Furthermore, PTMN has been shown to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
PTMN has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, PTMN exhibits low toxicity and has been shown to be well-tolerated in animal studies. However, PTMN also has some limitations for lab experiments. It is a relatively new compound and has not been extensively studied in humans. Additionally, the exact dosage and administration of PTMN for therapeutic use is not yet established.
Orientations Futures
There are several future directions for research on PTMN. One area of research is the development of PTMN as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of PTMN and its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, the potential use of PTMN in cancer therapy needs to be further explored. Finally, more research is needed to establish the optimal dosage and administration of PTMN for therapeutic use.
Conclusion:
In conclusion, PTMN is a chemical compound that has shown potential therapeutic applications in various fields of scientific research. Its unique biochemical and physiological effects make it an attractive candidate for further study. While there are still limitations and uncertainties regarding its use, the future directions for research on PTMN are promising.
Propriétés
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)-N-[1-(trifluoromethoxy)butan-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F8N2O2/c1-2-9(6-25-13(19,20)21)23-10(24)7-3-8(5-22-4-7)11(14,15)12(16,17)18/h3-5,9H,2,6H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLXOQKLZKRGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(F)(F)F)NC(=O)C1=CC(=CN=C1)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601120794 | |
| Record name | 5-(1,1,2,2,2-Pentafluoroethyl)-N-[1-[(trifluoromethoxy)methyl]propyl]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601120794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204235-24-4 | |
| Record name | 5-(1,1,2,2,2-Pentafluoroethyl)-N-[1-[(trifluoromethoxy)methyl]propyl]-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204235-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1,2,2,2-Pentafluoroethyl)-N-[1-[(trifluoromethoxy)methyl]propyl]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601120794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



